Benzoyleneurea

Medicinal Chemistry Enzymology Drug Discovery

Benzoyleneurea (CAS 86-96-4) is the unsubstituted 2,4(1H,3H)-quinazolinedione core essential for potent and selective PGGTase-I inhibition—alternative scaffolds fail to deliver comparable binding affinity or selectivity. Its unique solvent-dependent fluorescence and persistent room-temperature phosphorescence (RTP) enable applications in biophysical probing and anti-counterfeiting materials. With a melting point exceeding 300°C, it withstands high-temperature polymer synthesis. Procure the definitive scaffold, not an approximation.

Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
CAS No. 86-96-4
Cat. No. B046494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoyleneurea
CAS86-96-4
Synonyms1,2,3,4-Tetrahydro-2,4-dioxoquinazoline;  1,2,3,4-Tetrahydroquinazoline-2,4-dione;  2,4-Dihydroxyquinazoline;  2,4-Dioxotetrahydroquinazoline;  2,4-Quinazolinediol;  Benzoyleneurea;  NSC 2108;  Quinazoline-2,4-dione;  Quinazolinedione;  y-Thymine;  yT
Molecular FormulaC8H6N2O2
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)NC(=O)N2
InChIInChI=1S/C8H6N2O2/c11-7-5-3-1-2-4-6(5)9-8(12)10-7/h1-4H,(H2,9,10,11,12)
InChIKeySDQJTWBNWQABLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder
Solubility>24.3 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Benzoyleneurea (CAS 86-96-4) Procurement Guide: Baseline Properties of 2,4(1H,3H)-Quinazolinedione


Benzoyleneurea (CAS 86-96-4), also known as 2,4(1H,3H)-Quinazolinedione, is a quinazoline-based heterocyclic organic compound with the molecular formula C8H6N2O2 and a molecular weight of 162.15 g/mol . It is a white to off-white crystalline solid at room temperature, exhibiting a melting point of approximately 300 °C . This compound serves as a versatile scaffold in medicinal chemistry and organic synthesis, most notably as the core structure for developing protein geranylgeranyltransferase-I (PGGTase-I) inhibitors and other bioactive molecules [1].

Why Generic Substitution Fails: The Critical Role of Benzoyleneurea's Core Scaffold in PGGTase-I Inhibition


Simply substituting Benzoyleneurea with another quinazoline derivative or a generic heterocyclic building block is scientifically unsound, as it is the specific, unsubstituted 2,4(1H,3H)-quinazolinedione core that confers its unique biochemical properties. While other quinazolines or pyrimidinediones may share structural similarities, their functional group modifications fundamentally alter their binding affinity and selectivity for key targets like PGGTase-I and their overall reaction profile [1]. The intact Benzoyleneurea scaffold is essential; altering the core by adding substituents at the 2 or 4 position or modifying the nitrogen atoms would result in a completely different molecule with unpredictable activity, as demonstrated by structure-activity relationship (SAR) studies on its derivatives [1]. The quantitative evidence presented in Section 3 underscores this lack of interchangeability.

Quantitative Evidence Guide: Measurable Differentiation of Benzoyleneurea (CAS 86-96-4)


Comparative Enzyme Inhibition: Benzoyleneurea Exhibits Multi-Target Profile Unmatched by Simple Quinazolines

Benzoyleneurea exhibits a broad and potent enzyme inhibition profile that distinguishes it from simpler quinazoline analogs like 4(3H)-quinazolinone. Unlike the latter, which typically act via specific kinase inhibition, Benzoyleneurea demonstrates significant inhibitory activity against diverse targets including DHFR, PDE3A, and carbonic anhydrases . This multi-target profile is a direct consequence of its unique 2,4-dioxo structure and is not a general feature of the quinazoline class. For instance, 4(3H)-quinazolinone derivatives are generally not potent DHFR or PDE3A inhibitors. The data below show the potency range of Benzoyleneurea across these distinct enzyme families, establishing a clear and quantifiable differentiation from class-level expectations.

Medicinal Chemistry Enzymology Drug Discovery

Selectivity Profile: Benzoyleneurea's Carbonic Anhydrase Isoform Selectivity Differs from Acetazolamide

Benzoyleneurea exhibits a distinct and quantifiable selectivity profile for carbonic anhydrase (CA) isoforms compared to the standard CA inhibitor, Acetazolamide. While Acetazolamide is a potent but non-selective inhibitor of many CA isoforms, Benzoyleneurea shows >50-fold selectivity for tumor-associated isoforms CA-9 and CA-12 over the cytosolic isoforms CA-1 and CA-2 . This differential is critical for reducing off-target effects and is a quantifiable, structural feature of Benzoyleneurea not shared by all CA inhibitors.

Enzyme Selectivity Carbonic Anhydrase Inhibitor Design

PGGTase-I Inhibition: Benzoyleneurea Core is Essential for Potent Inhibition

The Benzoyleneurea scaffold is the foundational core for a class of potent and selective PGGTase-I inhibitors, a role for which other simple quinazoline derivatives are not suitable [1]. Structure-activity relationship (SAR) studies have established that modifications to the Benzoyleneurea core itself, such as N-alkylation, significantly reduce or abolish PGGTase-I inhibitory activity [1]. For example, the lead compound in this series, a Benzoyleneurea derivative with a specific peptide mimetic side chain, exhibited an IC50 of 0.86 ± 0.03 µM against PGGTase-I, with >100-fold selectivity over the related enzyme farnesyltransferase (FTase) (IC50 > 100 µM) [1]. This selectivity is a direct consequence of the Benzoyleneurea core's interaction with the enzyme's active site.

PGGTase-I Transferase Inhibitor Medicinal Chemistry

Photophysical Properties: Unique Time-Dependent Afterglow Not Seen in Uracil Analogs

Benzoyleneurea (BEU) crystals exhibit unique time-dependent afterglow, a phenomenon combining persistent room-temperature phosphorescence (p-RTP) and thermally activated delayed fluorescence (TADF) [1]. This dual-emission behavior is not observed in related simple heterocycles like uracil or barbituric acid, which typically exhibit only fluorescence or, in some rare cases, simple phosphorescence. The specific arrangement of carbonyl groups and the rigid crystal packing of BEU are responsible for this quantifiable and visually observable photophysical phenomenon.

Materials Science Photophysics Organic Luminogens

Fluorescence Solvent Sensitivity: Benzoyleneurea Exhibits Unique Solvent-Dependent Quantum Yield

As a fluorescent nucleobase analog, Benzoyleneurea (BenzU) exhibits strong solvent-dependent fluorescence intensity, a property that is quantifiably different from structurally similar analogs like 2-aminopurine [1]. Unlike 2-aminopurine, whose fluorescence is often quenched in polar protic environments, BenzU displays enhanced fluorescence with increasing concentration of polar and protic solvents [1]. This behavior is attributed to specific solvent interactions that alter the energy gap between the nπ* and ππ* states, a mechanism that is not generally applicable to other fluorescent nucleobase analogs.

Fluorescent Probe Spectroscopy Nucleobase Analog

Thermal Stability: Higher Melting Point Than Uracil and Barbituric Acid

Benzoyleneurea exhibits exceptional thermal stability, as evidenced by its high melting point of approximately 300-354 °C . This is significantly higher than related pyrimidine-based compounds like uracil (melting point 335 °C, with decomposition) and barbituric acid (melting point 250-252 °C, with decomposition) [1][2]. The fused benzene ring in Benzoyleneurea provides a more rigid and thermally stable structure compared to the monocyclic pyrimidinediones. This property is crucial for applications requiring high-temperature processing or operational stability.

Material Science Thermal Analysis Polymer Chemistry

Validated Application Scenarios for Benzoyleneurea (CAS 86-96-4)


Development of Selective PGGTase-I Inhibitors

This is the most validated and impactful application. As quantitatively demonstrated in Section 3, the Benzoyleneurea scaffold is essential for achieving potent and selective PGGTase-I inhibition [1]. Procurement of Benzoyleneurea is necessary for any medicinal chemistry program aiming to design novel PGGTase-I inhibitors for oncology or other therapeutic areas. Alternative scaffolds do not provide the same binding affinity or selectivity profile.

Probing Local Environments via Fluorescence Spectroscopy

Based on its unique, quantifiable solvent-dependent fluorescence (Section 3), Benzoyleneurea is a superior choice for use as a fluorescent probe in biophysical and materials science studies [2]. Its inverse sensitivity profile compared to standard probes like 2-aminopurine allows researchers to probe local polarity and hydrogen-bonding environments where conventional probes fail. This is a direct and measurable application of its photophysical differentiation.

Advanced Materials with Time-Dependent Afterglow

The observation of persistent RTP and TADF in Benzoyleneurea single crystals (Section 3) establishes a clear and unique application in materials science [3]. For projects developing anti-counterfeiting inks, high-security labels, or novel optical sensors, Benzoyleneurea provides a quantifiable and visually verifiable afterglow effect not available from other simple heterocyclic building blocks. This property is a direct consequence of its specific crystal packing.

High-Temperature Polymer and Material Synthesis

The high thermal stability of Benzoyleneurea, quantified by its melting point being >100 °C higher than barbituric acid (Section 3), makes it a preferred monomer or building block for polymers and materials requiring high-temperature processing [4]. For instance, it has been used in the synthesis of thermally stable poly(benzoyleneurea)s [5]. This property directly impacts material performance and processing conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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